![molecular formula C16H31N3O2 B14786849 N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14786849.png)
N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide is a synthetic compound with a complex molecular structure. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology. The compound’s unique structure allows it to interact with various biological systems, making it a valuable tool for scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to maintain consistent quality. The process includes rigorous purification steps, such as crystallization and chromatography, to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
The reactions usually require specific conditions, such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with various enzymes and receptors.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes, thereby reducing inflammation or pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-butyl N-{1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl}carbamate: This compound has a similar structure but includes a tert-butyl group instead of an acetamide group.
N-[1-((S)-2-amino-3-methylbutanoyl)piperidin-4-yl]acetamide: Another similar compound with slight variations in the piperidine ring position.
Uniqueness
N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide is unique due to its specific molecular configuration, which allows it to interact with a distinct set of biological targets. This makes it particularly valuable for research applications where precise modulation of biological pathways is required .
Eigenschaften
Molekularformel |
C16H31N3O2 |
|---|---|
Molekulargewicht |
297.44 g/mol |
IUPAC-Name |
N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C16H31N3O2/c1-11(2)15(17)16(21)18-8-6-7-14(9-18)10-19(12(3)4)13(5)20/h11-12,14-15H,6-10,17H2,1-5H3 |
InChI-Schlüssel |
HPOQILBCDIDLIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)N1CCCC(C1)CN(C(C)C)C(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14786766.png)
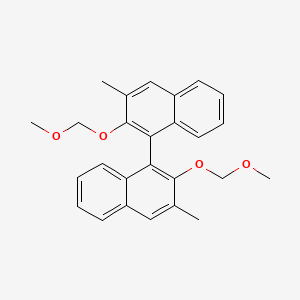

![tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate](/img/structure/B14786781.png)
![(1R,2R,4R,8S,9S,12R,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14786783.png)
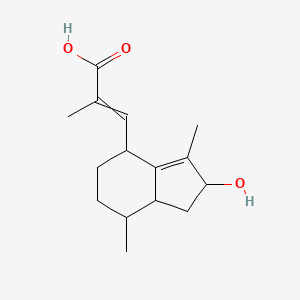
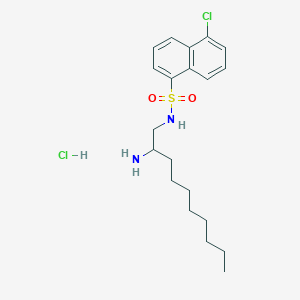

![2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14786800.png)

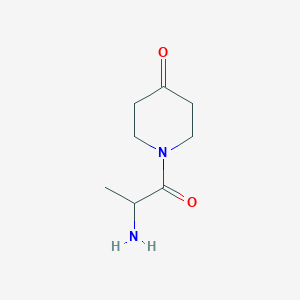
![2-(8,9-dihydro-5H-benzo[7]annulen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14786823.png)
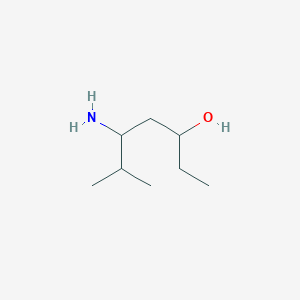
![tert-butyl N-[5-oxo-2-(2,4,5-trifluorophenyl)oxan-3-yl]carbamate](/img/structure/B14786838.png)
